4-Isopropylthiazole-5-carbaldehyde

概述

描述

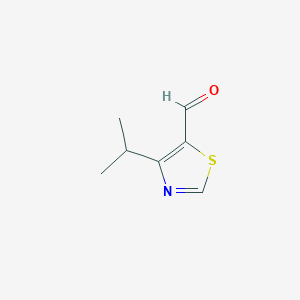

4-Isopropylthiazole-5-carbaldehyde is a heterocyclic organic compound containing a thiazole ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 5-position Thiazoles are known for their presence in various natural products and synthetic compounds with significant biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-isopropylthiosemicarbazide with α-halo ketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or copper salts to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.

化学反应分析

Oxidation of Hydroxymethyl Precursors

The oxidation of 4-substituted-5-hydroxymethylthiazoles to their aldehyde derivatives is a common pathway. For example:

-

PCC Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane oxidizes 4-methyl-5-hydroxymethylthiazole to 4-methylthiazole-5-carbaldehyde at 15–25°C, yielding >99% purity .

-

TEMPO/NaOCl Oxidation : Sodium hypochlorite with TEMPO and KBr in dichloromethane at 0–2°C converts hydroxymethyl derivatives to aldehydes with 97–98% purity .

Example Conditions for 4-Methyl Analogue

| Reagent System | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 15–25°C | 60–65% | >99% |

| NaOCl/TEMPO/KBr | CH₂Cl₂ | 0–2°C | 70–75% | 97–98% |

For 4-isopropylthiazole-5-carbaldehyde, analogous oxidation of 4-isopropyl-5-hydroxymethylthiazole would likely require adjustments in stoichiometry or reaction time due to steric effects from the isopropyl group.

Cascade Annulation with Dess-Martin Periodinane (DMP)

A novel method for thiazole-5-carbaldehydes involves DMP-mediated reactions of enaminones with KSCN. This pathway includes:

-

Radical thiocyanation of the C=C bond.

-

Hydroamination of the C≡N bond.

-

Thiazole annulation and aldehyde formation .

While untested for 4-isopropyl derivatives, this route could theoretically apply with tailored enaminone substrates.

Derivatization Reactions

Thiazole-5-carbaldehydes are versatile intermediates in organic synthesis. Key reactions likely applicable to this compound include:

Aldehyde-Specific Reactions

-

Condensation : The aldehyde group can undergo condensation with amines (e.g., hydrazines) to form hydrazones or with active methylene compounds (e.g., malononitrile) via Knoevenagel reactions.

-

Reduction : Sodium borohydride or LiAlH₄ could reduce the aldehyde to a hydroxymethyl group, though steric hindrance from the isopropyl substituent may slow kinetics.

Thiazole Ring Functionalization

-

Electrophilic Substitution : The thiazole ring’s electron-rich C-2 position may undergo halogenation or nitration, though the isopropyl group at C-4 could direct regioselectivity.

-

Cross-Coupling : Suzuki-Miyaura coupling could modify the thiazole ring if a halide substituent is introduced.

Challenges and Considerations

-

Steric Effects : The isopropyl group at C-4 may hinder access to the C-5 aldehyde, necessitating optimized reaction conditions (e.g., higher temperatures or polar solvents).

-

Electronic Effects : Electron-donating isopropyl groups could slightly deactivate the thiazole ring toward electrophilic substitution compared to methyl analogues.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-isopropylthiazole-5-carbaldehyde. Research indicates that compounds containing thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown promising results against hepatocellular carcinoma and breast cancer cell lines, with IC50 values indicating substantial efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HePG-2 | 2.33 |

| MCF-7 | 3.98 |

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been extensively documented. Compounds derived from this compound have been tested against various bacterial strains, demonstrating significant antibacterial effects. The structure-activity relationship studies suggest that modifications in the thiazole ring can enhance antibacterial potency .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 17 |

| Escherichia coli | 19 |

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and antifungal agents. Its ability to undergo further chemical transformations makes it a valuable building block in medicinal chemistry .

Material Science

In material science, thiazole derivatives are utilized in the formulation of coatings and polymers due to their antimicrobial properties. The incorporation of this compound into polymer matrices has been shown to impart enhanced resistance to microbial growth, making it suitable for applications in medical devices and textiles .

Synthesis and Evaluation of Novel Derivatives

A study conducted on the synthesis of novel thiazole derivatives demonstrated the effectiveness of this compound as a precursor for generating compounds with improved biological activities. The synthesized derivatives were evaluated for their anticancer and antimicrobial properties, confirming the versatility of this compound in drug development .

Application in Antimicrobial Coatings

Research into antimicrobial coatings has revealed that incorporating this compound into polyurethane formulations significantly enhances their antibacterial efficacy. This application is particularly relevant for healthcare settings, where infection control is critical .

作用机制

The mechanism of action of 4-Isopropylthiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity.

相似化合物的比较

Similar Compounds

4-Methylthiazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

4-Ethylthiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

4-Phenylthiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

4-Isopropylthiazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs.

属性

CAS 编号 |

261710-80-9 |

|---|---|

分子式 |

C7H9NOS |

分子量 |

155.22 g/mol |

IUPAC 名称 |

4-propan-2-yl-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3 |

InChI 键 |

CUMFTMHDINTVBT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(SC=N1)C=O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。